1-[4-(2-iodophenoxy)butyl]-4-methylpiperidine
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Overview
Description
1-[4-(2-Iodophenoxy)butyl]-4-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an iodophenoxy group attached to a butyl chain, which is further connected to a methylpiperidine moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(2-iodophenoxy)butyl]-4-methylpiperidine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium hypochlorite.
Formation of 2-iodophenoxybutane: The 2-iodophenol is then reacted with 1,4-dibromobutane in the presence of a base like potassium carbonate to form 2-iodophenoxybutane.
Coupling with 4-methylpiperidine: Finally, the 2-iodophenoxybutane is coupled with 4-methylpiperidine under basic conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[4-(2-Iodophenoxy)butyl]-4-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodine atom.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like sodium hypochlorite, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(2-Iodophenoxy)butyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(2-iodophenoxy)butyl]-4-methylpiperidine involves its interaction with specific molecular targets. The iodophenoxy group allows the compound to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(2-Iodophenoxy)butyl]-4-methylpiperidine can be compared with other similar compounds, such as:
1-[4-(4-Iodophenoxy)butyl]-4-methylpiperidine: This compound has the iodine atom in a different position on the phenoxy group, which can affect its reactivity and biological activity.
1-[4-(2-Iodophenoxy)butyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which can influence its chemical properties and applications.
Properties
IUPAC Name |
1-[4-(2-iodophenoxy)butyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24INO/c1-14-8-11-18(12-9-14)10-4-5-13-19-16-7-3-2-6-15(16)17/h2-3,6-7,14H,4-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUJWYIQAULUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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